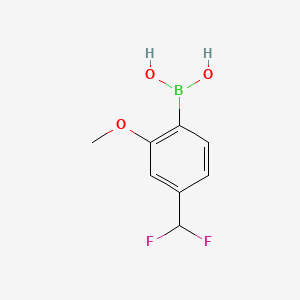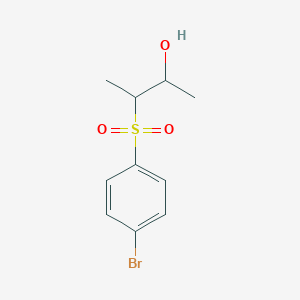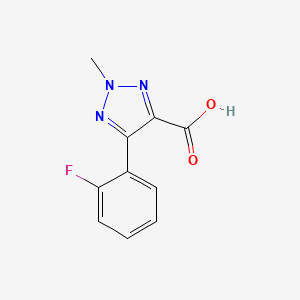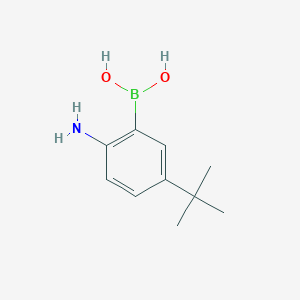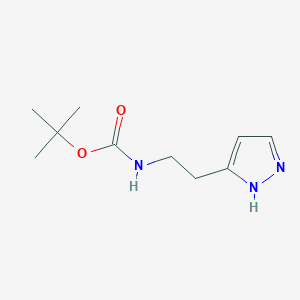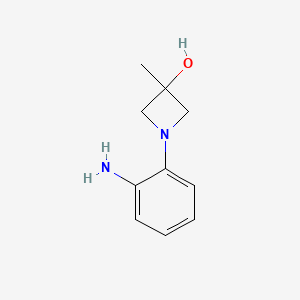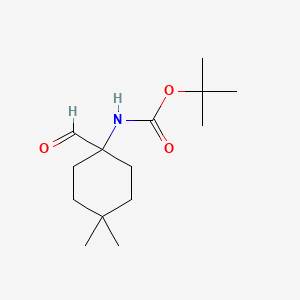
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a formyl group, and a dimethylcyclohexyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable formylating agent in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions: tert-Butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological research, this compound is studied for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
類似化合物との比較
- tert-Butyl N-(4-formylbenzyl)carbamate
- tert-Butyl N-(4-formylcyclohexyl)carbamate
- tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate
Comparison: tert-Butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate is unique due to the presence of the dimethylcyclohexyl moiety, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, making it suitable for specific applications where these properties are advantageous.
特性
分子式 |
C14H25NO3 |
|---|---|
分子量 |
255.35 g/mol |
IUPAC名 |
tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14(10-16)8-6-13(4,5)7-9-14/h10H,6-9H2,1-5H3,(H,15,17) |
InChIキー |
AVYTVKUJZJXHGP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)(C=O)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


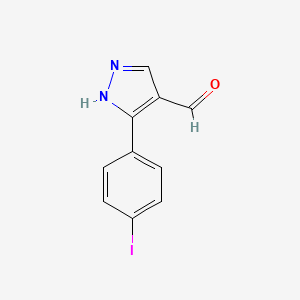
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)
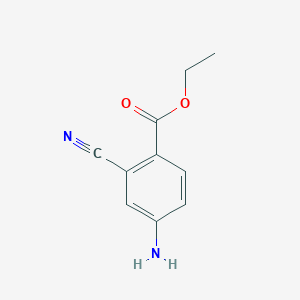
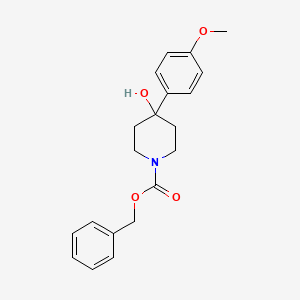
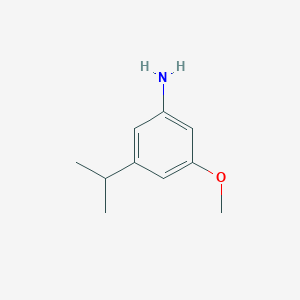
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)

